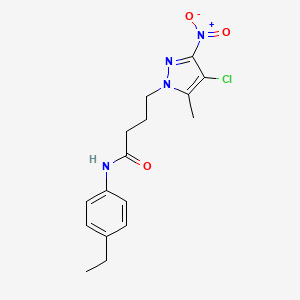![molecular formula C20H24ClN3O5S B11444138 Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate](/img/structure/B11444138.png)
Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and appropriate electrophiles.
Final Coupling: The final step involves coupling the oxazole and piperazine derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfinyl group.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-phenylthiazole-5-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, an oxazole ring, and a chlorophenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C20H24ClN3O5S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
ethyl 4-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24ClN3O5S/c1-3-28-20(26)24-10-8-23(9-11-24)18(25)13-30(27)12-17-14(2)29-19(22-17)15-4-6-16(21)7-5-15/h4-7H,3,8-13H2,1-2H3 |
InChI Key |
FLUPRFCAFQHDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B11444056.png)
![3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444060.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11444065.png)

![(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B11444076.png)
![2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444083.png)
![N-cyclohexyl-7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444095.png)

![6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444106.png)
![3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11444111.png)
![2-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444114.png)
![2-[1-(4-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11444118.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444121.png)
![5-(Ethylsulfanyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11444129.png)
